Biotin-PEG6-PFP ester
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Overview
Description
Biotin-PEG6-PFP ester is a compound composed of three main components: biotin, polyethylene glycol (PEG) with six ethylene glycol units, and pentafluorophenyl (PFP) esterThe PEG chain enhances the compound’s solubility and biocompatibility, while the PFP ester acts as an activator in chemical reactions, facilitating coupling or crosslinking processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG6-PFP ester typically involves the following steps:
Activation of Biotin: Biotin is first activated by reacting with a suitable activating agent, such as N-hydroxysuccinimide (NHS), to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with PEG6, which has terminal amine groups, to form biotin-PEG6.
PFP Ester Formation: Finally, the biotin-PEG6 is reacted with pentafluorophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin, PEG6, and pentafluorophenol are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pH, and solvent choice are optimized to maximize yield and purity.
Purification: The final product is purified using techniques like chromatography to remove any impurities
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG6-PFP ester undergoes various chemical reactions, including:
Substitution Reactions: The PFP ester group reacts with primary and secondary amines to form stable amide bonds.
Coupling Reactions: The compound can be used to couple biotin to other molecules, such as proteins or peptides
Common Reagents and Conditions
Common reagents used in these reactions include:
Amines: Primary and secondary amines are commonly used to react with the PFP ester group.
Solvents: Organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are used to dissolve the compound.
Buffers: Phosphate-buffered saline (PBS) with a pH range of 7.2 to 8.5 is often used to maintain reaction conditions
Major Products Formed
The major products formed from these reactions are biotinylated molecules, which have biotin attached to them via the PEG6 linker .
Scientific Research Applications
Biotin-PEG6-PFP ester has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of biotinylated compounds for various chemical analyses.
Biology: Employed in the labeling and detection of biomolecules, such as proteins and nucleic acids, due to the strong binding affinity of biotin for streptavidin and avidin.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of diagnostic assays and purification processes .
Mechanism of Action
The mechanism of action of Biotin-PEG6-PFP ester involves:
Binding Affinity: Biotin binds strongly to streptavidin and avidin, facilitating the attachment of biotinylated molecules to these proteins.
PEG Spacer: The PEG6 spacer increases the hydrophilicity and biocompatibility of the compound, enhancing its solubility and reducing non-specific interactions.
PFP Ester Activation: The PFP ester group reacts with amines to form stable amide bonds, enabling the coupling of biotin to various molecules .
Comparison with Similar Compounds
Biotin-PEG6-PFP ester can be compared with other similar compounds, such as:
Biotin-PEG-NHS Ester: Similar to this compound but uses N-hydroxysuccinimide (NHS) as the activating group. .
Biotin-PEG-TFP Ester: Uses tetrafluorophenyl (TFP) as the activating group, which has different reactivity and stability compared to PFP esters
Biotin-PEG-Alcohol: Contains a hydroxyl group instead of an ester group, used for different types of chemical modifications
Biological Activity
Biotin-PEG6-PFP ester is a versatile compound utilized in various biological applications, particularly in bioconjugation and drug delivery systems. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of this compound
This compound comprises three key components:
- Biotin : A vitamin that serves as a cofactor for carboxylase enzymes and is known for its strong binding affinity to streptavidin and avidin.
- Polyethylene Glycol (PEG) : A polymer that enhances solubility and biocompatibility.
- Pentafluorophenyl (PFP) Ester : An activating group that facilitates the formation of stable amide bonds with amines.
The combination of these components allows this compound to be an effective tool in biochemical research and therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to form stable conjugates with biomolecules. The mechanism involves:
- Strong Binding Affinity : The biotin moiety exhibits a high affinity for streptavidin, allowing for effective immobilization of biotinylated molecules on surfaces or within assays.
- PEG Spacer : The PEG chain increases hydrophilicity, enhancing solubility and reducing non-specific interactions with proteins.
- PFP Ester Reactivity : The PFP ester group reacts with primary and secondary amines to create stable amide bonds, enabling the coupling of biotin to proteins, peptides, or other molecules .
Applications in Research
This compound is employed in various scientific fields, including:
- Chemistry : Used for synthesizing biotinylated compounds for chemical analyses.
- Molecular Biology : Facilitates the labeling and detection of biomolecules due to the strong biotin-streptavidin interaction.
- Drug Delivery : Enhances the solubility and bioavailability of therapeutic agents by forming bioconjugates.
- Diagnostics : Applied in the development of assays for detecting specific biomolecules .
Case Study 1: Targeted Drug Delivery
A study demonstrated the use of this compound in targeted drug delivery systems. The compound was conjugated with an RNA strand that activates immune responses in tumors. The resultant bioconjugate showed enhanced therapeutic efficacy compared to conventional methods, indicating the potential of this compound in improving drug delivery strategies .
Case Study 2: Protein Labeling
In another investigation, researchers utilized this compound for labeling proteins in enzyme-linked immunosorbent assays (ELISA). The study highlighted the effectiveness of biotinylated proteins in achieving high sensitivity and specificity in detecting target antigens. The results indicated that the PEG spacer significantly improved the assay's performance by minimizing background noise from non-specific interactions .
Comparative Analysis
To understand the advantages of this compound over similar compounds, a comparison table is provided below:
Compound | Activating Group | Key Features | Applications |
---|---|---|---|
This compound | Pentafluorophenyl | High solubility, stable amide bond formation | Drug delivery, protein labeling |
Biotin-PEG-NHS Ester | N-Hydroxysuccinimide | Moderate reactivity; used primarily for protein conjugation | Protein modification |
Biotin-PEG-TFP Ester | Tetrafluorophenyl | Different stability profile; useful in specific applications | Targeted therapy |
Properties
Molecular Formula |
C31H44F5N3O10S |
---|---|
Molecular Weight |
745.8 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C31H44F5N3O10S/c32-24-25(33)27(35)30(28(36)26(24)34)49-23(41)5-7-43-9-11-45-13-15-47-17-18-48-16-14-46-12-10-44-8-6-37-22(40)4-2-1-3-21-29-20(19-50-21)38-31(42)39-29/h20-21,29H,1-19H2,(H,37,40)(H2,38,39,42)/t20-,21-,29-/m0/s1 |
InChI Key |
GXLWAKRKYSWKJQ-WURXVLGASA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 |
Origin of Product |
United States |
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